molecular formula C31H34N4O9 B15078115 Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B15078115
M. Wt: 606.6 g/mol
InChI Key: VIHBOBPACJMYJN-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a pyridine ring, making it a subject of interest in various fields of chemistry and biology .

Preparation Methods

The synthesis of Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps. One common method includes the reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole in the presence of a dehydrating agent. The resulting intermediate is then esterified with 2-methoxyethanol under acidic conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and potential therapeutic benefits .

Properties

Molecular Formula

C31H34N4O9

Molecular Weight

606.6 g/mol

IUPAC Name

bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H34N4O9/c1-19-26(30(36)43-15-13-40-3)28(27(20(2)32-19)31(37)44-16-14-41-4)23-18-34(22-9-7-6-8-10-22)33-29(23)21-11-12-25(42-5)24(17-21)35(38)39/h6-12,17-18,28,32H,13-16H2,1-5H3

InChI Key

VIHBOBPACJMYJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCCOC

Origin of Product

United States

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